Cas no 1000342-64-2 (3-Iodo-6-methyl-7-nitro-1H-indazole)
3-Iodo-6-methyl-7-nitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-6-methyl-7-nitro-1H-indazole
- 1H-INDAZOLE, 3-IODO-6-METHYL-7-NITRO-
- 3-iodo-6-methyl-7-nitro-2H-indazole
- AKOS022174941
- DB-337273
- 1000342-64-2
- DTXSID80646804
-
- MDL: MFCD09880025
- Inchi: 1S/C8H6IN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11)
- InChI Key: YUUVGRPLNQJQOD-UHFFFAOYSA-N
- SMILES: IC1=C2C=CC(C)=C(C2=NN1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 302.95047g/mol
- Monoisotopic Mass: 302.95047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 74.5Ų
3-Iodo-6-methyl-7-nitro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001592-1g |
3-Iodo-6-methyl-7-nitro-1H-indazole |
1000342-64-2 | 95% | 1g |
$524.70 | 2023-09-04 | |
| Alichem | A269001592-5g |
3-Iodo-6-methyl-7-nitro-1H-indazole |
1000342-64-2 | 95% | 5g |
$1697.36 | 2023-09-04 | |
| TRC | I709280-1mg |
3-Iodo-6-methyl-7-nitro-1H-indazole |
1000342-64-2 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I709280-2mg |
3-Iodo-6-methyl-7-nitro-1H-indazole |
1000342-64-2 | 2mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I709280-10mg |
3-Iodo-6-methyl-7-nitro-1H-indazole |
1000342-64-2 | 10mg |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM150504-1g |
3-Iodo-6-methyl-7-nitro-1H-indazole |
1000342-64-2 | 95% | 1g |
$439 | 2021-08-05 | |
| Chemenu | CM150504-5g |
3-Iodo-6-methyl-7-nitro-1H-indazole |
1000342-64-2 | 95% | 5g |
$1539 | 2021-08-05 | |
| Chemenu | CM150504-1g |
3-Iodo-6-methyl-7-nitro-1H-indazole |
1000342-64-2 | 95% | 1g |
$456 | 2023-02-19 | |
| eNovation Chemicals LLC | Y0978072-1g |
3-Iodo-6-methyl-7-nitro-1H-indazole |
1000342-64-2 | 95% | 1g |
$720 | 2023-09-03 | |
| eNovation Chemicals LLC | D273164-1g |
1H-INDAZOLE, 3-IODO-6-METHYL-7-NITRO- |
1000342-64-2 | 95% | 1g |
$696 | 2024-05-24 |
3-Iodo-6-methyl-7-nitro-1H-indazole Suppliers
3-Iodo-6-methyl-7-nitro-1H-indazole Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-Iodo-6-methyl-7-nitro-1H-indazole
3-Iodo-6-methyl-7-nitro-1H-indazole (CAS No. 1000342-64-2): A Comprehensive Overview
3-Iodo-6-methyl-7-nitro-1H-indazole (CAS No. 1000342-64-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This nitro-substituted indazole derivative features a unique molecular structure, combining an iodo group at the 3-position, a methyl group at the 6-position, and a nitro group at the 7-position. Its structural complexity makes it a valuable intermediate in medicinal chemistry and drug discovery.
The growing interest in indazole-based compounds stems from their diverse biological activities. Researchers are particularly focused on 3-Iodo-6-methyl-7-nitro-1H-indazole due to its potential applications in developing novel therapeutic agents. Recent studies suggest that modifications to the indazole core structure can significantly alter pharmacological properties, making this compound a subject of intense investigation in academic and industrial laboratories.
From a chemical perspective, 3-Iodo-6-methyl-7-nitro-1H-indazole exhibits interesting reactivity patterns. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups creates unique electronic effects that influence its behavior in various chemical transformations. This characteristic makes it particularly valuable for structure-activity relationship studies in drug development programs.
The synthesis of 3-Iodo-6-methyl-7-nitro-1H-indazole typically involves multi-step procedures starting from commercially available indazole precursors. Modern synthetic approaches often employ palladium-catalyzed coupling reactions for introducing the iodo substituent, followed by careful nitration and methylation steps. These methods have been optimized to improve yields and purity, addressing common challenges in heterocyclic compound synthesis.
In pharmaceutical applications, 3-Iodo-6-methyl-7-nitro-1H-indazole serves as a key building block for developing potential kinase inhibitors. The indazole scaffold is known to interact with various biological targets, and the specific substitution pattern of this compound offers opportunities for creating selective bioactive molecules. Current research explores its use in designing compounds that may modulate specific signaling pathways.
The physicochemical properties of 3-Iodo-6-methyl-7-nitro-1H-indazole contribute to its research utility. With moderate solubility in organic solvents and specific crystalline characteristics, it demonstrates favorable handling properties for laboratory applications. These features, combined with its structural versatility, make it a preferred choice for medicinal chemistry projects requiring precise molecular modifications.
Recent advancements in high-throughput screening technologies have increased demand for specialized compounds like 3-Iodo-6-methyl-7-nitro-1H-indazole. Pharmaceutical companies and research institutions are actively investigating its potential in developing treatments for various conditions, driving innovation in synthetic methodologies and purification techniques.
Quality control of 3-Iodo-6-methyl-7-nitro-1H-indazole typically involves advanced analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets rigorous purity standards required for research applications. The growing emphasis on compound characterization in drug discovery has further elevated the importance of such analytical protocols.
From a commercial perspective, 3-Iodo-6-methyl-7-nitro-1H-indazole is available through specialized chemical suppliers catering to the pharmaceutical and biotechnology sectors. Market trends indicate increasing demand for such custom synthetic intermediates, particularly those with potential therapeutic applications. The compound's pricing reflects its specialized nature and the complexity of its synthesis.
Storage and handling of 3-Iodo-6-methyl-7-nitro-1H-indazole require standard laboratory precautions. Recommended storage conditions typically include protection from light and moisture, with temperature control to maintain stability. These considerations are particularly important for researchers working with nitro-containing compounds in long-term projects.
Future research directions for 3-Iodo-6-methyl-7-nitro-1H-indazole may explore its potential in emerging areas of medicinal chemistry. The compound's unique structure positions it as a candidate for developing targeted therapies and precision medicines, aligning with current trends in personalized healthcare approaches.
Environmental and safety considerations for 3-Iodo-6-methyl-7-nitro-1H-indazole follow standard laboratory chemical protocols. Researchers emphasize proper waste disposal methods and adherence to green chemistry principles when working with such compounds, reflecting the growing importance of sustainability in chemical research.
Intellectual property aspects surrounding 3-Iodo-6-methyl-7-nitro-1H-indazole and its derivatives remain an active area of development. Pharmaceutical companies are increasingly filing patents covering novel indazole compounds and their therapeutic applications, highlighting the commercial potential of this chemical class.
The global market for specialty chemical intermediates like 3-Iodo-6-methyl-7-nitro-1H-indazole continues to expand, driven by growth in pharmaceutical R&D expenditures. Market analysts project sustained demand for such research-grade compounds, particularly in regions with strong biotechnology sectors.
In conclusion, 3-Iodo-6-methyl-7-nitro-1H-indazole (CAS No. 1000342-64-2) represents an important compound in modern chemical research. Its unique structural features and potential applications in drug discovery make it a valuable tool for scientists exploring new therapeutic possibilities. As research continues to uncover the full potential of nitro-substituted indazoles, this compound will likely remain at the forefront of medicinal chemistry innovation.
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